molecular formula C11H15N3 B12641289 1-Methyl-2-(propan-2-yl)-1H-benzimidazol-6-amine CAS No. 921040-44-0

1-Methyl-2-(propan-2-yl)-1H-benzimidazol-6-amine

Cat. No.: B12641289
CAS No.: 921040-44-0
M. Wt: 189.26 g/mol
InChI Key: ASLIFQOWDSACCT-UHFFFAOYSA-N
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Description

1-Methyl-2-(propan-2-yl)-1H-benzimidazol-6-amine is an organic compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that are structurally related to benzene and imidazole. This compound is characterized by the presence of a benzimidazole ring substituted with a methyl group at the first position and an isopropyl group at the second position, along with an amine group at the sixth position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-2-(propan-2-yl)-1H-benzimidazol-6-amine typically involves the cyclization of o-phenylenediamine with an appropriate carboxylic acid or its derivatives. One common method is the condensation of o-phenylenediamine with isobutyric acid under acidic conditions, followed by methylation at the first position using methyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-2-(propan-2-yl)-1H-benzimidazol-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of N-alkylated benzimidazole derivatives.

Scientific Research Applications

1-Methyl-2-(propan-2-yl)-1H-benzimidazol-6-amine has various applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in pharmaceuticals, particularly as an intermediate in the synthesis of drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Methyl-2-(propan-2-yl)-1H-benzimidazol-6-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-2-(propan-2-yl)benzene: Similar in structure but lacks the benzimidazole ring.

    2-Methyl-1H-benzimidazole: Similar benzimidazole structure but different substitution pattern.

    1H-Benzimidazol-6-amine: Lacks the methyl and isopropyl groups.

Uniqueness

1-Methyl-2-(propan-2-yl)-1H-benzimidazol-6-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methyl and isopropyl groups, along with the amine functionality, makes it a versatile compound for various applications.

Properties

CAS No.

921040-44-0

Molecular Formula

C11H15N3

Molecular Weight

189.26 g/mol

IUPAC Name

3-methyl-2-propan-2-ylbenzimidazol-5-amine

InChI

InChI=1S/C11H15N3/c1-7(2)11-13-9-5-4-8(12)6-10(9)14(11)3/h4-7H,12H2,1-3H3

InChI Key

ASLIFQOWDSACCT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC2=C(N1C)C=C(C=C2)N

Origin of Product

United States

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